REACTION_CXSMILES
|
C(N(C(C)C)CC)(C)C.[CH:10]1[CH:19]=[C:18]2[N:12]([CH:13]=[N:14][NH:15][C:16]2=O)[CH:11]=1.P(Cl)(Cl)([Cl:22])=O.C(=O)(O)[O-].[Na+]>C1(C)C=CC=CC=1>[CH:18]1[CH:19]=[C:10]2[C:11]([Cl:22])=[N:12][CH:13]=[N:14][N:15]2[CH:16]=1 |f:3.4|
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)N(CC)C(C)C
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Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
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C1=CN2C=NNC(=O)C2=C1
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Name
|
|
Quantity
|
5.1 mL
|
Type
|
reactant
|
Smiles
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P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
37.5 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 0° C.
|
Type
|
EXTRACTION
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Details
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The resulting aqueous layer was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
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dried with magnesium sulfate
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuum
|
Type
|
CUSTOM
|
Details
|
The resulting yellow solid product was subjected to the next step without purification (2.31 g, 15.0 mmol, 81% yield)
|
Name
|
|
Type
|
|
Smiles
|
C1=CN2C(=C1)C(=NC=N2)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |